molecular formula C29H34Cl2N4OS B12736195 2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride CAS No. 86759-08-2

2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride

Cat. No.: B12736195
CAS No.: 86759-08-2
M. Wt: 557.6 g/mol
InChI Key: CSGXATIQJHZXAN-GEQVRVAYSA-N
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Description

2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated benzothiepin ring system, a piperazine moiety, and a phenoxy group. Its hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiepin ring.

    Piperazine Coupling: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Phenoxy Group Attachment: The phenoxy group is attached via etherification reactions, using phenol derivatives and appropriate catalysts.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the selection of solvents, temperature control, and purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzothiepin ring or the piperazine moiety, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

Scientific Research Applications

2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzothiepin ring system and piperazine moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Brexpiprazole: Shares a similar piperazine moiety and is used as an antipsychotic agent.

    Aripiprazole: Another antipsychotic with a similar mechanism of action.

    Loratadine: An antihistamine with a related benzothiepin structure.

Uniqueness

2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

86759-08-2

Molecular Formula

C29H34Cl2N4OS

Molecular Weight

557.6 g/mol

IUPAC Name

2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C29H33ClN4OS.ClH/c1-32(2)16-17-35-25-8-5-6-22(18-25)21-31-34-14-12-33(13-15-34)27-19-23-7-3-4-9-28(23)36-29-11-10-24(30)20-26(27)29;/h3-11,18,20-21,27H,12-17,19H2,1-2H3;1H/b31-21+;

InChI Key

CSGXATIQJHZXAN-GEQVRVAYSA-N

Isomeric SMILES

CN(C)CCOC1=CC=CC(=C1)/C=N/N2CCN(CC2)C3CC4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)C=NN2CCN(CC2)C3CC4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl

Origin of Product

United States

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